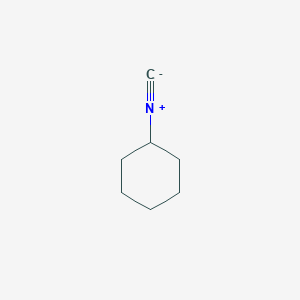

Isocíano de ciclohexilo

Descripción general

Descripción

Cyclohexyl isocyanide, also known as isocyanocyclohexane, is an organic compound with the molecular formula C₇H₁₁N. It is characterized by a cyclohexyl group attached to an isocyanide functional group. This compound is known for its distinctive and often unpleasant odor, which is typical of isocyanides. Cyclohexyl isocyanide is used in various chemical reactions and has applications in multiple fields, including organic synthesis and coordination chemistry .

Aplicaciones Científicas De Investigación

Cyclohexyl isocyanide has a wide range of applications in scientific research:

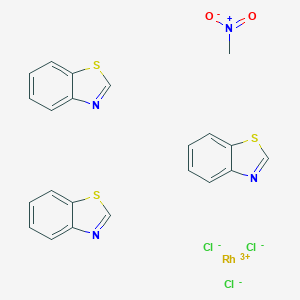

Coordination Chemistry:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including those with potential medicinal properties.

Environmental Chemistry: Plays a role in the covalent immobilization of enzymes for the decolorization of textile dyes, contributing to pollution control efforts.

Nanotechnology: Facilitates the modification of nanocellulose, enhancing the properties of materials for use in smart textiles and responsive materials.

Mecanismo De Acción

Target of Action

Cyclohexyl isocyanide, also known as isocyanocyclohexane , has been found to interact with essential metabolic enzymes in bacterial pathogens . These enzymes, such as those involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS), are crucial for the survival and growth of bacteria .

Mode of Action

The compound exerts its effects by covalently modifying these enzymes at their active site cysteines . This modification disrupts the normal function of the enzymes, thereby inhibiting the metabolic processes they are involved in .

Biochemical Pathways

The fatty acid biosynthetic process and the hexosamine pathway are two key biochemical pathways affected by cyclohexyl isocyanide . The fatty acid biosynthetic process is essential for the production of lipids, which are vital components of the bacterial cell membrane. The hexosamine pathway, on the other hand, is involved in the synthesis of amino sugars, which are important for the formation of bacterial cell walls .

Pharmacokinetics

The compound’s physical properties, such as its liquid form and a density of 0878 g/mL at 25 °C , may influence its bioavailability.

Result of Action

The covalent modification of the target enzymes by cyclohexyl isocyanide leads to the inhibition of essential metabolic processes in bacteria . This results in the disruption of bacterial growth and survival .

Action Environment

The action of cyclohexyl isocyanide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that the compound’s stability and efficacy may be affected by temperature. Other environmental factors such as pH and the presence of other chemical substances could also potentially influence the action of cyclohexyl isocyanide.

Análisis Bioquímico

Biochemical Properties

Cyclohexyl isocyanide is known to participate in biochemical reactions. It reacts with dimethyl acetylenedicarboxylate to form a mixture of cyclopenta [b] pyridine derivatives, azaspirononatriene derivative, and the azabicyclononatriene

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cyclohexyl isocyanide involves its interaction with other molecules at the molecular level. It is known to form covalent bonds with other molecules, leading to changes in their structure and function . This can result in enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Cyclohexyl isocyanide is involved in certain metabolic pathways. For instance, it is known to be a substrate for the enzyme cyclohexyl-isocyanide hydratase, which catalyzes the conversion of N-cyclohexylformamide to Cyclohexyl isocyanide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexyl isocyanide can be synthesized through the dehydration of N-cyclohexylformamide. One common method involves the use of phosphorus oxychloride as a dehydrating agent in the presence of pyridine. The reaction is carried out under reflux conditions, followed by extraction and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of cyclohexyl isocyanide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexyl isocyanide undergoes various types of chemical reactions, including:

Addition Reactions: It reacts with dialkyl acetylenedicarboxylates to form intermediates that can further react to yield highly functionalized compounds.

Multicomponent Reactions: The isocyanide functionality is well-known for its role in multicomponent reactions, such as the Ugi reaction, where it acts as a nucleophile and electrophile simultaneously.

Common Reagents and Conditions:

Dialkyl Acetylenedicarboxylates: Used in addition reactions to form intermediates.

Aromatic Aldehydes and Amines: Utilized in multicomponent reactions like the Ugi reaction.

Major Products Formed:

γ-Spiroiminolactones: Formed from the reaction with dialkyl acetylenedicarboxylates and other reagents.

Heterocyclic Compounds: Resulting from multicomponent reactions involving cyclohexyl isocyanide.

Comparación Con Compuestos Similares

Cyclohexyl isocyanide is unique among isocyanides due to its cyclohexyl group, which imparts specific steric and electronic properties. Similar compounds include:

- tert-Butyl isocyanide

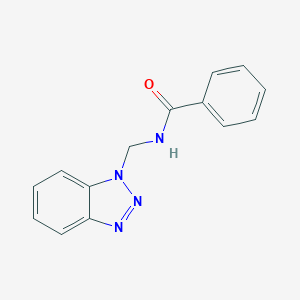

- Benzyl isocyanide

- Phenyl isocyanide

- Isocyanoacetic acid esters

- 2,6-Dimethylphenyl isocyanide

These compounds share the isocyanide functional group but differ in their substituents, leading to variations in reactivity and applications .

Cyclohexyl isocyanide stands out due to its versatility in forming stable complexes and its role in multicomponent reactions, making it a valuable compound in both academic and industrial research.

Propiedades

IUPAC Name |

isocyanocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZMOVWWVXBHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239266 | |

| Record name | Cyclohexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-53-3 | |

| Record name | Cyclohexyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl isocyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexyl isocyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7L87QP9YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cyclohexyl isocyanide has the molecular formula C7H11N and a molecular weight of 109.17 g/mol.

A: Cyclohexyl isocyanide shows a strong characteristic absorption band in the infrared (IR) spectrum at around 2130-2170 cm−1, attributed to the isocyanide (C≡N) stretching vibration. [, , ] In 1H NMR spectroscopy, the cyclohexyl protons appear as broad signals in the range of 1.30-2.00 ppm. [] The 13C NMR spectrum shows a characteristic signal for the isocyanide carbon around 145 ppm, which is shifted downfield compared to the free isocyanide ligand (169 ppm) due to its σ-donating character. []

A: Cyclohexyl isocyanide is a versatile reagent in multicomponent reactions (MCRs). It acts as a nucleophile, readily adding to activated alkynes and imines, leading to the formation of diverse heterocyclic structures. [, , , , , , , , , ] For instance, in the Ugi four-component reaction (U-4CR), cyclohexyl isocyanide participates alongside an aldehyde, an amine, and a carboxylic acid, affording α-acylamino amides. []

A: Yes, cyclohexyl isocyanide can act as a masked source of cyclohexylamine in certain reactions. For example, in the three-component reaction involving chromone-3-carbaldehyde, 4-hydroxycoumarin, and cyclohexyl isocyanide, biscoumarin derivatives are formed, suggesting the involvement of cyclohexylamine generated in situ. []

A: Cyclohexyl isocyanide can coordinate to transition metal centers, forming stable complexes. For example, it reacts with (η4-s-trans-butadiene)tantalocene cation to yield the [(η2-butadiene)(C⋮NC6H11)TaCp2+] complex, where the isocyanide is bound to the tantalum center through its carbon atom. [] It can also displace weaker ligands in existing metal complexes. [, , , ]

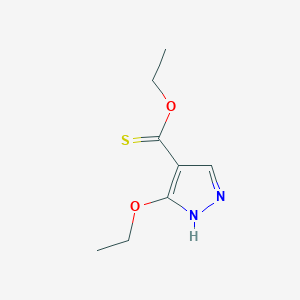

A: Cyclohexyl isocyanide serves as a building block for various heterocycles, including furochromones, [, ] 2H-iminopyrans, [] furocoumarins, [] γ-spiroiminolactones, [] 5-iminooxazolines, [] stable ketenimines, [] 1H-pyrazoles, [] and dibenz[b,f][1,4]oxazepines. []

A: Yes, density functional theory (DFT) calculations have been employed to investigate the reaction mechanism between cyclohexyl isocyanide and dimethyl acetylenedicarboxylate in the presence of 2-mercaptobenzoxazole. [] The calculations provided insights into the reaction pathway, transition states, and the role of solvent effects.

A: Commonly employed techniques include nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS). [, , , , , , ] These techniques provide information about the structure, bonding, and purity of the compounds.

A: Early studies in the 1970s demonstrated the catalytic activity of group IB and IIB metal compounds in promoting the reaction of cyclohexyl isocyanide with amines to form formamidines. [] This pioneering work highlighted the potential of cyclohexyl isocyanide as a synthon in metal-catalyzed transformations.

A: Research has identified a novel enzyme, isonitrile hydratase, from Pseudomonas putida, which can degrade isonitriles like cyclohexyl isocyanide by hydrating them to the corresponding N-substituted formamides. [] This finding demonstrates the biodegradability of isonitriles and highlights their potential relevance in biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B47726.png)

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)